Cas no 90870-67-0 (2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine)

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine
- AKOS013122139
- CHEMBL2288415
- SCHEMBL961773
- EN300-8571987
- 90870-67-0
-
- MDL: MFCD18889725
- Inchi: InChI=1S/C10H12N4/c1-7-4-5-11-10(12-7)14-9(3)6-8(2)13-14/h4-6H,1-3H3
- InChI Key: AXYVVNGGPHICAI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 188.106196400Da
- Monoisotopic Mass: 188.106196400Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.6Ų
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8571987-10.0g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95.0% | 10.0g |
$2146.0 | 2025-02-21 | |
Enamine | EN300-8571987-10g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95% | 10g |
$2146.0 | 2023-09-02 | |
Enamine | EN300-8571987-0.1g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95.0% | 0.1g |
$140.0 | 2025-02-21 | |
Aaron | AR028F3G-1g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95% | 1g |
$712.00 | 2025-02-16 | |
Aaron | AR028F3G-2.5g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95% | 2.5g |
$1370.00 | 2024-07-18 | |
1PlusChem | 1P028EV4-10g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95% | 10g |
$2715.00 | 2024-04-20 | |
1PlusChem | 1P028EV4-250mg |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95% | 250mg |
$300.00 | 2024-04-20 | |
Enamine | EN300-8571987-2.5g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95.0% | 2.5g |
$978.0 | 2025-02-21 | |
Enamine | EN300-8571987-0.5g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95.0% | 0.5g |
$374.0 | 2025-02-21 | |
Aaron | AR028F3G-5g |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine |
90870-67-0 | 95% | 5g |
$2016.00 | 2024-07-18 |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine
Introduction to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine (CAS No. 90870-67-0)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 90870-67-0, belongs to the pyrazole and pyrimidine classes of heterocycles, which are well-known for their diverse pharmacological applications. The presence of both dimethylpyrazole and methylpyrimidine moieties in its molecular structure suggests a rich framework for interaction with biological targets, making it a promising candidate for further exploration in drug discovery.
The structural motif of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine consists of a pyrazole ring substituted at the 1-position with a 3,5-dimethyl group and a pyrimidine ring at the 4-position with a methyl group. This arrangement creates a rigid scaffold that can be exploited for selective binding to biological receptors. The dimethylpyrazole moiety, in particular, has been studied extensively for its ability to modulate enzyme activity and receptor binding affinity. Recent research has highlighted its role in inhibiting various kinases and other enzymes involved in cancer progression, inflammation, and infectious diseases.
One of the most compelling aspects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is its potential as a scaffold for drug development. The compound’s dual heterocyclic system allows for facile modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For instance, the introduction of additional functional groups can alter its solubility, metabolic stability, and target specificity. This flexibility has made it an attractive building block for the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole-pyrimidine hybrids. These compounds have shown promise in various preclinical studies as inhibitors of target enzymes and receptors relevant to human diseases. Specifically, derivatives of this class have been investigated for their anti-inflammatory, antiviral, and anticancer properties. The methylpyrimidine component is particularly noteworthy for its ability to interact with ATP-binding sites in enzymes such as kinases, which are often overexpressed in cancer cells.
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity.
From a computational chemistry perspective, the molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been subjected to extensive modeling studies to predict its binding interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to several protein kinases, including those implicated in chronic diseases such as cancer and autoimmune disorders. These findings provide a rational basis for designing targeted therapies based on this scaffold.
The pharmacokinetic properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine are also of great interest. Studies have shown that modifications to its structure can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profiles. For example, optimizing the lipophilicity of the molecule can enhance its membrane permeability while maintaining target specificity. Such considerations are crucial for translating preclinical findings into clinical efficacy.
One notable application of this compound is in the development of kinase inhibitors for cancer therapy. Kinases play a pivotal role in signal transduction pathways that regulate cell growth and division. By inhibiting aberrantly active kinases, it is possible to halt tumor progression and induce apoptosis in cancer cells. Preclinical data suggest that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine exhibit potent inhibitory effects on several oncogenic kinases without significant toxicity to normal cells.
Another area where this compound shows promise is in antiviral drug development. Viruses rely on host cellular machinery for replication and propagation. By targeting viral enzymes or host factors essential for viral replication, it is possible to develop treatments that disrupt viral life cycles without harming host cells. Research indicates that modifications to the dimethylpyrazole moiety can enhance antiviral activity by improving binding affinity to viral proteases or polymerases.
The versatility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine extends beyond oncology and virology; it also holds potential in addressing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Inflammatory processes are mediated by complex signaling pathways involving various enzymes and cytokines. Compounds that modulate these pathways can alleviate symptoms associated with chronic inflammation while minimizing side effects.
In conclusion,2-(3,5-dimethyl-1H-pyrazol-1-y)-4-methylpyrimidine (CAS No. 90870-67) represents a structurally intriguing compound with broad therapeutic implications. Its unique combination of heterocyclic moieties provides a versatile platform for drug discovery across multiple disease areas. Continued research into its pharmacological properties will likely uncover new applications and refine synthetic strategies for optimizing its therapeutic potential.
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